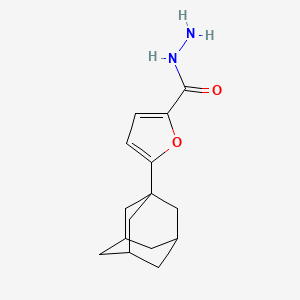
5-(1-Adamantyl)-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Adamantyl)-2-furohydrazide is a chemical compound that features a unique structure combining an adamantane moiety with a furohydrazide group Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the furohydrazide group introduces additional functional versatility
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantyl)-2-furohydrazide typically involves the reaction of 1-adamantylamine with furoic acid hydrazide. The process can be carried out under mild conditions, often using ethanol as a solvent and heating the mixture to reflux. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the desired furohydrazide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Adamantyl)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-(1-Adamantyl)-2-furohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s ability to penetrate cell membranes, while the furohydrazide group can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantylamine: Shares the adamantane moiety but lacks the furohydrazide group.
2-Furoic Acid Hydrazide: Contains the furohydrazide group but lacks the adamantane moiety.
5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles: Similar in structure but with different functional groups.
Uniqueness
5-(1-Adamantyl)-2-furohydrazide is unique due to its combination of the adamantane and furohydrazide moieties, which confer both stability and functional versatility. This dual functionality makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
5-(1-adamantyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-17-14(18)12-1-2-13(19-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBKUAYJWOXZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














